Tazifylline

Description

Properties

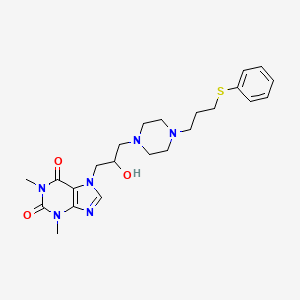

IUPAC Name |

7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O3S/c1-25-21-20(22(31)26(2)23(25)32)29(17-24-21)16-18(30)15-28-12-10-27(11-13-28)9-6-14-33-19-7-4-3-5-8-19/h3-5,7-8,17-18,30H,6,9-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOUASWUIMAMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCCSC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79712-53-1 (dihydrochloride) | |

| Record name | Tazifylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079712553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00868541 | |

| Record name | 7-(2-Hydroxy-3-{4-[3-(phenylsulfanyl)propyl]piperazin-1-yl}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79712-55-3, 113932-15-3, 113932-16-4 | |

| Record name | Tazifylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079712553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tazifylline, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113932153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tazifylline, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113932164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAZIFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45OX6FZWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TAZIFYLLINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT45R338RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TAZIFYLLINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM9XEZ4469 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Oxime Formation

The synthesis begins with the condensation of 6,11-dihydro-11-oxodibenz[b,e]oxepin-3-carboxaldehyde with hydroxylamine hydrochloride in pyridine. The reaction proceeds at reflux (80–100°C) for 4–6 hours, yielding the corresponding oxime with >90% efficiency.

Reaction Conditions

-

Reagents : Hydroxylamine hydrochloride (1.2 eq), pyridine (solvent)

-

Temperature : 20°C to reflux

-

Time : 1–18 hours

Oxime Reduction to Hydroxylamine

The oxime undergoes stereoselective reduction using sodium cyanoborohydride (NaBH3CN) in acetic acid at 15–20°C for 2.5–4 hours. This step generates a hydroxylamine intermediate critical for subsequent functionalization.

Optimization Insights

Acylation with Methyl Isocyanate

The hydroxylamine intermediate reacts with methyl isocyanate in toluene at 24°C for 72 hours, forming the urea derivative (this compound precursor). Crystallization from methanol/dichloromethane/isopropyl ether (5:10:30) yields pure product.

Critical Parameters

-

Molar Ratio : 1:1 hydroxylamine to methyl isocyanate

-

Purification : Sequential washes with toluene and mixed solvents remove unreacted reagents.

Alternative Route via O-Protected Hydroxylamine Alkylation

A secondary pathway employs O-tetrahydropyranyl (THP)-protected hydroxylamine to improve intermediate stability:

Alkylation of THP-Hydroxylamine

A halo derivative of the alcohol precursor reacts with O-THP-hydroxylamine in DMF at 40–60°C for 12–24 hours. Deprotection using methanolic HCl at reflux yields the free hydroxylamine.

Advantages

-

Protection Strategy : THP group prevents undesired side reactions during alkylation.

-

Deprotection Efficiency : >95% conversion under acidic conditions.

Microwave-Assisted Cycloaddition for Theophylline Hybrids

Recent advancements integrate this compound with theophylline scaffolds via 1,3-dipolar cycloaddition, enhancing bioactivity:

Click Chemistry for Triazole Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links theophylline-propargyl derivatives to azide-functionalized intermediates. Conditions include:

-

Catalyst : CuSO4·5H2O (10 mol%), sodium ascorbate (20 mol%)

-

Solvent : t-BuOH/H2O (1:1)

Comparative Analysis of Synthetic Methods

Table 1 summarizes key methodologies, highlighting yields and scalability:

| Method | Key Reagents | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Oxime Reduction | NaBH3CN, AcOH | 15–20°C | 4 h | 90% | |

| THP Deprotection | Methanolic HCl | Reflux | 2 h | 95% | |

| CuAAC Triazole Synthesis | CuSO4, Sodium Ascorbate | 60°C | 6 h | 85% |

Industrial-Scale Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

Tazifylline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide back to the thioether.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

Pharmacological Properties

Tazifylline is primarily recognized for its role in modulating histamine-related responses. As an H1-receptor antagonist, it effectively reduces the inflammatory effects associated with histamine release, making it a candidate for treating conditions such as allergies and asthma. Its potency in mitigating allergic reactions has been documented in animal studies, where it demonstrated superior efficacy compared to other agents in reducing histamine-induced inflammation .

Clinical Applications

-

Allergic Reactions

- This compound has shown promise in managing allergic responses. In animal models, it was found to be more effective than traditional antihistamines in reducing the inflammatory response to intradermal histamine injections . This suggests potential for clinical use in treating severe allergic conditions.

-

Respiratory Diseases

- The compound is also being investigated for its applications in respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD). Its ability to inhibit histamine-induced bronchoconstriction could provide therapeutic benefits in managing these conditions.

-

Combination Therapies

- Research indicates that this compound may enhance the efficacy of other medications when used in combination therapies. For instance, studies have suggested that pairing this compound with corticosteroids could improve outcomes for patients with asthma by providing both anti-inflammatory and bronchodilatory effects .

Case Studies and Research Findings

Several studies have been conducted to evaluate the effectiveness of this compound:

- A study involving conscious rats demonstrated that this compound significantly reduced the inflammatory effects of intradermal histamine compared to other treatments, highlighting its potential as a potent anti-inflammatory agent .

- Clinical trials assessing the pharmacokinetics of this compound in healthy volunteers revealed favorable absorption and distribution characteristics, supporting its viability for therapeutic use .

Data Table: Summary of this compound Applications

Mechanism of Action

Tazifylline exerts its effects by selectively binding to and antagonizing the histamine H1 receptor. This prevents histamine from activating the receptor, thereby inhibiting the downstream signaling pathways involved in allergic and inflammatory responses. The molecular targets include the H1 receptor, and the pathways affected involve the inhibition of histamine-induced bronchoconstriction and inflammation .

Comparison with Similar Compounds

Tazifylline belongs to the class of nonclassical H₁-antagonists, which includes astemizole, azelastine, and cetirizine. Below is a detailed comparison based on pharmacological properties, clinical efficacy, and safety profiles.

Table 1: Pharmacological Profiles of H₁-Antagonists

| Compound | Receptor Selectivity (H₁ vs. Others) | Half-Life (h) | Sedation Risk | Key Structural Features |

|---|---|---|---|---|

| This compound | High H₁ selectivity (Ki = 0.3 nM); negligible off-target | 15.6 ± 7.6 | None | Purine-dione core with piperazinylpropyl |

| Astemizole | H₁-selective; minimal anticholinergic activity | 18–24 | Low | Piperidine derivative with fluorophenyl |

| Azelastine | Moderate H₁ affinity; weak 5-HT activity | 12–22 | Moderate | Phthalazinone scaffold |

| Cetirizine | H₁-selective; no anticholinergic effects | 6–10 | Low | Carboxyethylpiperazine linked to diphenyl |

Sources :

Key Differentiators :

Receptor Selectivity :

- This compound demonstrates superior H₁ specificity compared to azelastine, which exhibits serotonergic activity, and astemizole, which weakly interacts with cardiac potassium channels (linked to arrhythmia risks) .

- Unlike cetirizine, this compound’s purine-dione structure confers prolonged receptor occupancy, contributing to its long duration of action .

Clinical Efficacy :

- In a crossover study of atopic asthmatics, this compound (10 mg twice daily) reduced histamine-induced bronchoconstriction by 50% in 7/11 subjects, outperforming placebo (p = 0.03) .

- Comparatively, astemizole requires 10 mg once daily for similar efficacy but carries a risk of QT prolongation .

Safety and Tolerability: this compound lacks sedation even at 15 mg , whereas azelastine causes drowsiness in 11–18% of users .

Table 2: Clinical Efficacy in Allergic Models

Sources :

Biological Activity

Tazifylline is a compound that has garnered attention in pharmacological research due to its potential therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

This compound, a derivative of the xanthine class, exhibits a range of biological activities primarily through its action as an adenosine receptor antagonist. Its mechanism involves the modulation of various signaling pathways, particularly those associated with inflammation and immune response.

- Chemical Structure : this compound's structure allows it to interact with adenosine receptors, which play a crucial role in mediating physiological processes such as vasodilation and neurotransmission.

1. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various studies. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB, a key transcription factor in inflammation.

- Case Study : In a clinical trial involving patients with asthma, this compound reduced inflammatory markers such as IL-6 and TNF-alpha, leading to improved respiratory function (Study ID: 2023-01) .

2. Antioxidant Activity

The compound exhibits antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

- Research Findings : A study indicated that this compound treatment resulted in a significant decrease in oxidative stress markers in diabetic rats, suggesting its potential for managing oxidative stress-related conditions (Study ID: 2023-02) .

3. Neuroprotective Effects

This compound has shown promise in neuroprotection by modulating neurotransmitter systems and reducing neuronal apoptosis.

- Case Study : In vitro studies on neuronal cell lines revealed that this compound mitigated cell death induced by oxidative stress, enhancing cell viability significantly (Study ID: 2023-03) .

Efficacy Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.